N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Description
N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a structurally complex organic compound featuring a thiazole core substituted with a nitrobenzenesulfonyl group and a phenoxyacetamide moiety. The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which is known to confer stability and bioactivity in medicinal chemistry applications . The 4-isopropylphenoxyacetamide side chain contributes hydrophobic character, influencing solubility and membrane permeability.
Properties
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-(4-propan-2-ylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-13(2)14-3-7-16(8-4-14)29-12-18(24)22-20-21-11-19(30-20)31(27,28)17-9-5-15(6-10-17)23(25)26/h3-11,13H,12H2,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTUHNDHJZHYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364659 | |
| Record name | N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5743-59-9 | |
| Record name | N-[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with α-haloketones under basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced by reacting the thiazole intermediate with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the nitrobenzenesulfonyl-thiazole intermediate with 4-(propan-2-yl)phenoxyacetic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products
Reduction: Formation of amino derivatives
Substitution: Formation of substituted thiazole derivatives
Scientific Research Applications
The compound contains:
- Thiazole Ring : Contributes to its biological activity.
- Nitro Group : Imparts potential for redox reactions.
- Phenoxy Group : Enhances lipophilicity and may improve membrane permeability.
Medicinal Chemistry
-
Neuraminidase Inhibition :
- The compound has been identified as a potential inhibitor of neuraminidase, an enzyme critical for the life cycle of influenza viruses. By inhibiting this enzyme, the compound may reduce viral replication and offer therapeutic benefits in treating influenza infections.
-
Anticancer Activity :
- Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with anticancer properties due to its ability to interfere with cellular signaling pathways.
Biological Research
-
Biochemical Pathway Studies :
- The ability of this compound to interact with specific proteins makes it valuable for studying biochemical pathways. It can serve as a tool to elucidate mechanisms of action in cellular processes.
- Drug Development :
Industrial Applications
- Synthesis of Complex Organic Molecules :
- The chemical properties of this compound allow it to be used as a building block in the synthesis of other complex organic compounds, which are essential in pharmaceuticals and agrochemicals.
Case Study 1: Neuraminidase Inhibition
A recent study demonstrated that derivatives of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide showed significant inhibition of neuraminidase activity in vitro. The results indicated a dose-dependent response, suggesting that modifications to the compound could enhance its efficacy as an antiviral agent.
Case Study 2: Anticancer Activity
Research conducted on similar thiazole-based compounds revealed promising results against breast cancer cell lines. The compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Further studies are needed to explore the mechanism by which these compounds induce apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophilic center, allowing the compound to form covalent bonds with nucleophilic sites on target proteins. This interaction can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects. The thiazole ring and phenoxyacetamide moiety can also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its combination of functional groups. Below is a detailed comparison with structurally related compounds, emphasizing key differences in substituents, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Findings from Comparisons
Thiazole vs. Oxadiazole/Tetrazole Cores :
- Thiazole derivatives (e.g., target compound and ’s analog) are associated with antimicrobial and antiviral activities due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Oxadiazole and tetrazole analogs (e.g., ) exhibit anti-inflammatory or anticancer properties, attributed to their ability to mimic carboxylate groups in enzyme binding .
Morpholine-sulfonyl () enhances solubility and bioavailability compared to aromatic sulfonyl groups .
Phenoxyacetamide Modifications: The 4-isopropylphenoxy group in the target compound increases hydrophobicity compared to 4-fluorophenyl () or thiophene-methyl () substituents, likely affecting membrane permeability .
Biological Activity Correlations :
- Nitro groups (e.g., target compound, ) are often linked to prodrug activation or redox-mediated cytotoxicity .
- Compounds with indole () or benzodioxole () moieties show enhanced binding to aromatic receptors in cancer targets .
Biological Activity
N-[5-(4-Nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a thiazole derivative characterized by a complex structure that includes a nitrobenzenesulfonyl group and a phenoxyacetamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 5743-59-9
- Molecular Weight : 461.5 g/mol
- Molecular Formula : C17H18N3O5S
- LogP : 4.2 (indicating lipophilicity)
The structure includes:
- A thiazole ring which contributes to the compound's biological activity.
- A nitrobenzenesulfonyl group that serves as an electrophilic center, facilitating interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The nitro group can undergo bioreduction, forming reactive intermediates that can covalently bond with nucleophilic sites on target proteins, potentially inhibiting their function or modulating their activity.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.
- Neuroprotective Effects : Research indicates potential applications in neurodegenerative diseases, possibly through modulation of amyloid-beta peptide levels, relevant in Alzheimer's disease.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 25 µM across different cell types.
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, the compound was tested for its ability to modulate amyloid precursor protein processing. The results showed a significant reduction in the levels of amyloid-beta42 without affecting the production of other shorter peptides, suggesting a selective modulation mechanism.
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]-2-[4-(propan-2-yl)phenoxy]acetamide?
- The synthesis typically involves multi-step reactions, starting with sulfonation of the thiazole ring followed by coupling with the phenoxyacetamide moiety. Key steps include:
- Sulfonation of 1,3-thiazole derivatives using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Formation of the acetamide linkage via nucleophilic substitution or carbodiimide-mediated coupling .
- Optimization of reaction conditions (temperature: 60–80°C, pH 7–9) to minimize side reactions and improve yield .
- Monitor reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonyl, nitro, and amide bonds) .
- X-ray Crystallography: For absolute configuration determination (if crystalline) using programs like SHELXL .
Q. What solvents and catalysts are recommended for its synthesis?
- Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol for solubility and stability .
- Catalysts: Triethylamine for sulfonation steps; 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
Advanced Research Questions
Q. How can crystallographic data be refined for this compound using SHELX software?
- Data Collection: Use high-resolution single-crystal X-ray diffraction data.
- Refinement: Apply SHELXL for structure solution via direct methods, followed by least-squares refinement. Address twinning or disorder using PART and SIMU instructions .
- Validation: Check for structural plausibility with PLATON/ADDSYM to avoid overfitting .
Q. How to resolve contradictions in bioactivity data across different assay models?
- Statistical Analysis: Use multivariate regression to identify confounding variables (e.g., solvent polarity, cell line variability) .
- Orthogonal Assays: Validate enzyme inhibition results (e.g., LOX, BChE) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Structural Validation: Compare bioactive conformations (via NMR or docking) with assay conditions to identify discrepancies .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to sulfotransferases or kinases (common targets for sulfonamide-thiazole derivatives) .
- QSAR Models: Corrogate electronic (HOMO-LUMO) and steric parameters (logP) with bioactivity data .
- MD Simulations: GROMACS or AMBER to assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How to design a stability study under varying pH and temperature conditions?
- Experimental Design:
- pH Range: 2.0 (simulating gastric fluid) to 8.0 (blood pH) .
- Temperature: 25°C (ambient) to 40°C (physiological) .
- Analytical Tools: HPLC-MS to detect degradation products (e.g., nitro group reduction or sulfonamide hydrolysis) .
Q. What strategies mitigate synthetic challenges in scaling up this compound?
- Flow Chemistry: Continuous synthesis to control exothermic reactions (e.g., sulfonation) .
- Purification: Use preparative HPLC or column chromatography with silica gel/ethyl acetate gradients .
- Yield Optimization: Design of experiments (DoE) to balance reaction time, temperature, and reagent ratios .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
